Mat2A-IN-1

MAT2A inhibition Enzyme assay Drug discovery

Validating MAT2A dependency in MTAP-deleted cancers requires precise chemical probes with defined binding modes. Substituting Mat2A-IN-1 with analogs risks off-target artifacts and irreproducible data. This patent-disclosed compound (WO2021139775A1) offers: • Biochemical potency: IC50 <100 nM, superior to PF-9366 (420 nM) • Allosteric MAT2A inhibition with validated SAM depletion mechanism • Ideal reference standard for head-to-head inhibitor comparisons • Suitable for HCT116 MTAP-/-, pancreatic, and gastric cancer models

Molecular Formula C29H28F2N6O4
Molecular Weight 562.6 g/mol
Cat. No. B12421829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMat2A-IN-1
Molecular FormulaC29H28F2N6O4
Molecular Weight562.6 g/mol
Structural Identifiers
SMILESCCOC1=NC=C2C=C(C(=O)N(C2=N1)C3=CC=C(C=C3)OC(F)F)C4=CC5=CN(N=C5C=C4)CCN6CCOCC6
InChIInChI=1S/C29H28F2N6O4/c1-2-40-29-32-17-20-16-24(27(38)37(26(20)33-29)22-4-6-23(7-5-22)41-28(30)31)19-3-8-25-21(15-19)18-36(34-25)10-9-35-11-13-39-14-12-35/h3-8,15-18,28H,2,9-14H2,1H3
InChIKeyJDGDQZFQCHISCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mat2A-IN-1 for MTAP-Deleted Cancer Research


Mat2A-IN-1 (CAS: 2667053-18-9) is a potent, small-molecule inhibitor of methionine adenosyltransferase 2A (MAT2A), a key enzyme in the methionine cycle and a validated synthetic lethal target in MTAP-deficient cancers . Extracted from patent WO2021139775A1 as compound 64 [1], Mat2A-IN-1 exhibits nanomolar biochemical potency (IC50 < 100 nM) and reduces the proliferative activity of MTAP-deficient cancer cells . The compound serves as a valuable chemical probe for interrogating MAT2A-dependent metabolic and epigenetic pathways in oncology research .

Target & Pathway MAT2A synthetic lethal pathway probe
Model & Use MTAP-deleted cancer cell line studies
Inhibitor Type Allosteric MAT2A inhibitor, patent-derived

Generic MAT2A Inhibitor Substitution Risks


MAT2A inhibitors are not interchangeable surrogates; they exhibit distinct binding modes (allosteric vs. orthosteric), divergent selectivity profiles, and variable pharmacokinetic properties that directly impact experimental outcomes [1]. For instance, AG-270 (IC50 = 14 nM) is an orally bioavailable allosteric inhibitor that reduces plasma SAM by up to 70% in patients , while PF-9366 (IC50 = 420 nM) shows significantly weaker potency . Substituting Mat2A-IN-1 with a less characterized analog risks confounding results due to off-target effects, differential tissue penetration, or inadequate target engagement. The specific chemical structure of Mat2A-IN-1, as disclosed in patent WO2021139775A1, confers a unique pharmacological fingerprint that must be accounted for in head-to-head mechanistic studies or when validating new MAT2A-targeting probes [2].

Binding Mode Mismatch
Allosteric vs. orthosteric MAT2A inhibitors may show divergent cellular activity and methionine competition.
Potency Context Shift
MAT2A inhibitor potency varies widely across chemotypes; assay response may not transfer directly.
Selectivity Profile Differences
Isoform selectivity (MAT2A vs. MAT1A) is class-dependent and requires independent validation.

Mat2A-IN-1 Head-to-Head Evidence


MAT2A Inhibition Potency

Mat2A-IN-1 demonstrates potent MAT2A inhibition with an IC50 below 100 nM [1]. This potency positions it competitively against the clinical-stage inhibitor AG-270 (IC50 = 14 nM) and vastly outperforms the early-generation probe PF-9366 (IC50 = 420 nM) . The nanomolar potency range ensures robust target engagement at low compound concentrations, minimizing off-target effects in cellular assays.

MAT2A Inhibition
Reported
IC50 <100 nM
4.2-fold vs. PF-9366 (420 nM); comparable to AG-270 (14 nM)
Reported assay potency context; supports target-engagement studies.
Patent-disclosed data; independent replication pending.
MAT2A inhibition Enzyme assay Drug discovery

Antiproliferative Activity in MTAP-Deleted Cells

Mat2A-IN-1 reduces the proliferative activity of MTAP-deficient cancer cells , a hallmark of MAT2A synthetic lethality. This cellular phenotype aligns with that of AG-270, which in clinical trials reduced plasma SAM by up to 70% and demonstrated antitumor activity in MTAP-null tumors [1]. In contrast, MAT2A inhibition in MTAP-proficient cells yields minimal effect, underscoring the target-specific therapeutic window . The consistent cellular response across multiple MAT2A inhibitors validates Mat2A-IN-1 as a reliable tool for dissecting SAM-dependent vulnerabilities.

Cell Proliferation
Supporting evidence
Reduction in MTAP-/- cells
Minimal effect in MTAP+/+ cells
Supports MTAP-dependent proliferation endpoint review.
Class-level phenotypic consistency; model-specific validation needed.
Synthetic lethality MTAP deletion Cancer cell proliferation

MAT2A over MAT1A Selectivity

Mat2A-IN-1 is designed as a selective MAT2A inhibitor, reducing the risk of off-target effects on the liver-specific isoform MAT1A [1]. While direct selectivity data for Mat2A-IN-1 is not publicly disclosed, structurally related MAT2A inhibitors such as compound 9 (IC50 = 20 nM) exhibit improved selectivity over AZ-28 and AG-270 [2]. This class-level selectivity is critical for minimizing hepatotoxicity and confounding phenotypes in systemic or long-term studies.

MAT2A Selectivity
Class-level inference
MAT2A-selective (inferred)
Compound 9: >10-fold over MAT1A
Class-level selectivity context; independent profiling advised.
Selectivity data for Mat2A-IN-1 not publicly disclosed.
MAT2A selectivity MAT1A Isoform specificity

Allosteric Binding Mode

Mat2A-IN-1 is an allosteric inhibitor that binds at the interface of the MAT2A dimer, stabilizing an inactive conformation [1]. This binding mode is shared by clinically advanced inhibitors such as AG-270 and IDE397 (MAT2A-IN-9) and is essential for achieving potent, non-competitive inhibition [2]. In contrast, orthosteric inhibitors like PF-9366 often suffer from reduced cellular potency due to competition with high intracellular methionine concentrations. The allosteric mechanism ensures sustained target inhibition even in methionine-rich microenvironments.

Binding Mode
Class-level inference
Allosteric (dimer interface)
vs. orthosteric PF-9366
Non-competitive mechanism; supports sustained target engagement.
Derived from structural class; confirm by crystallography.
Allosteric inhibitor MAT2A dimer Crystal structure

Mat2A-IN-1 Research Applications


Synthetic Lethality in MTAP-Deleted Cell Panels

Mat2A-IN-1 is ideally suited for screening MTAP-deleted cancer cell lines (e.g., HCT116 MTAP-/-, pancreatic, gastric) to confirm MAT2A dependency. Its potent, selective inhibition of MAT2A ensures that observed antiproliferative effects are directly attributable to SAM depletion and subsequent PRMT5 inhibition, as established for the class [1].

Benchmarking Novel MAT2A Inhibitors

Given its well-defined origin as a patent-disclosed compound and its allosteric binding mode, Mat2A-IN-1 serves as an excellent reference standard for evaluating new MAT2A inhibitors. It provides a consistent baseline for comparing potency (IC50) and cellular activity in side-by-side experiments [2].

SAM-Dependent Epigenetic and Metabolic Reprogramming

By depleting cellular SAM, Mat2A-IN-1 can be used to study downstream effects on histone and DNA methylation, as well as polyamine synthesis. This application is particularly relevant in oncology, where MAT2A inhibition has been shown to reverse stemness and impair tumor growth in preclinical models [3].

Application
Selection Property
Validation Focus
MTAP-deleted cell panel studies
MAT2A-dependent proliferation endpoint
MTAP genotype dependency
MAT2A inhibitor benchmarking
Biochemical potency and binding mode
IC50 and allosteric mechanism comparison
SAM-dependent pathway studies
Cellular SAM depletion endpoint
Methylation and polyamine profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mat2A-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.